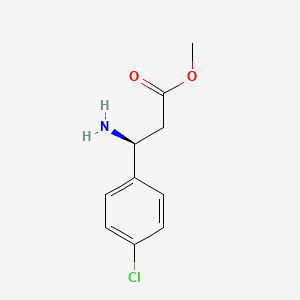

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate under IUPAC rules. This nomenclature reflects:

- The methyl ester group at the carboxyl terminus (methyl ... propanoate)

- The 4-chlorophenyl substituent on the β-carbon

- The (3S) stereodescriptor indicating absolute configuration

The molecular formula is C₁₀H₁₂ClNO₂ , with a molecular weight of 213.66 g/mol . Key structural features include:

| Feature | Description |

|---|---|

| Backbone | Propanoate ester scaffold |

| Substituents | - 4-Chlorophenyl group at C3 - Amino group at C3 - Methyl ester at C1 |

| Functional groups | Ester, primary amine, aromatic chloride |

Stereochemical Configuration and Chiral Center Analysis

The compound contains one stereogenic center at C3, with the S-configuration confirmed through:

- Optical rotation data : Specific rotation values distinguish it from the R-enantiomer

- Stereospecific synthesis : Asymmetric catalytic methods yield >98% enantiomeric excess

- X-ray crystallography : Absolute configuration validated in crystalline form

Comparative stereochemical properties:

Crystallographic Data and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction reveals:

The β-amino ester adopts a gauche conformation about the C2-C3 bond, minimizing steric clash between the 4-chlorophenyl group and ester moiety. This conformation persists in solution per NOESY NMR correlations.

Comparative Analysis with Related β-Amino Acid Esters

Structural analogs exhibit modulated physicochemical properties:

The 4-chloro substitution confers optimal aromatic stacking potential (π-π interactions) compared to para-fluoro or bromo analogs, as demonstrated in molecular docking studies with kinase targets. β-Amino esters show enhanced conformational rigidity versus α-analogs, influencing protein binding kinetics.

Eigenschaften

IUPAC Name |

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAREWNOLQNOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368506 | |

| Record name | Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-95-5 | |

| Record name | Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enantioselective Synthesis via Malonic Acid Derivatives (Classical Knoevenagel-Type Condensation)

- Starting materials: Malonic acid, 4-chlorobenzaldehyde, and ammonium acetate.

- Process: The three components are refluxed in ethanol for about 8 hours. This results in the formation of the amino acid precursor, (S)-3-amino-3-(4-chlorophenyl)propanoic acid, as a crystalline solid with about 85% yield.

- Subsequent esterification: The acid is converted to the methyl ester by reaction with methanol and thionyl chloride under reflux for approximately 8 hours, yielding (S)-methyl 3-amino-3-(4-chlorophenyl)propanoate with a 91% yield.

- Enantiomeric purity: Controlled by the choice of starting materials and reaction conditions, with characterization by chiral HPLC and optical rotation measurements.

Carbamate Protection and Coupling with Alkyl Chloroformate

- Formation of carbamate intermediate: The amino group is protected as a carbamate using isopropoxycarbonyl derivatives.

- Coupling reaction: The carbamate is reacted with alkyl chloroformates (e.g., isobutyl chloroformate) in the presence of organic bases such as N-methylmorpholine or triethylamine in solvents like dichloromethane or trichloromethane at low temperatures (-40°C to 25°C).

- Final ester formation: The methyl ester is obtained by subsequent esterification and purification steps.

- Yields: High yields (above 90%) are reported with well-characterized products by GC-MS, elemental analysis, and optical rotation data.

Advanced Amide Coupling and Ester Hydrolysis Methods

Recent patents describe improved processes involving amide coupling of protected amino acid derivatives with acid chlorides or mixed anhydrides, followed by ester hydrolysis to yield the target compound:

- Key reagents: (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is converted to its acid chloride or mixed anhydride using oxalyl chloride or methanesulfonyl chloride.

- Coupling: The acid chloride or anhydride is reacted with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate in aprotic polar solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at temperatures between 0°C and 50°C.

- Deprotection: The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) to give the free acid, which can be further converted to the methyl ester.

- Purification: Preparative reverse-phase HPLC is used to isolate the crystalline form of the compound with controlled polymorphism.

- Advantages: This method allows for improved control over stereochemistry, purity, and crystalline form, which is critical for pharmaceutical applications.

Solvent and Reaction Condition Considerations

- Solvents: Aprotic polar solvents such as THF, DCM, dioxane, toluene, DMF, NMP (N-methyl-2-pyrrolidone), and DMA (dimethylacetamide) are preferred for coupling reactions.

- Temperature: Reactions are typically performed at low to moderate temperatures (0°C to 50°C), with some steps requiring cooling to -40°C to maintain selectivity and prevent side reactions.

- Bases: Organic amine bases like triethylamine, N-methylmorpholine, and N,N-dimethylbenzylamine are used to neutralize acids formed during coupling.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Malonic Acid Condensation | Malonic acid, 4-chlorobenzaldehyde, ammonium acetate | Reflux in ethanol 8h; esterification with MeOH + SOCl2 reflux 8h | 85 (acid), 91 (ester) | High (chiral HPLC) | Classical method, straightforward |

| Carbamate Protection & Coupling | Methyl 3-amino-3-(4-chlorophenyl)propanoate | Isopropoxycarbonyl protection, isobutyl chloroformate, organic base, low temp (-40°C to 25°C) | ~94 | High (optical rotation) | High yield, stereoselective |

| Amide Coupling with Acid Chloride | (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid, tert-butyl ester derivative | Oxalyl chloride/methanesulfonyl chloride, aprotic solvents, 0-50°C; TFA deprotection | Not specified | Controlled polymorphs, high purity | Advanced method, pharmaceutical grade |

Research Findings and Characterization Data

- Optical Rotation: For the methyl ester, values around -12.5° (C=1, CHCl3) indicate the (S)-enantiomer configuration.

- GC-MS: Molecular ion peaks at m/z 213 confirm the molecular weight; fragment ions at 198, 153, 140, 113, and 77 are consistent with the expected structure.

- Elemental Analysis: Found values closely match theoretical percentages for C, H, N, and Cl, confirming compound purity.

- Polymorphism: Crystalline forms are controlled via purification steps, important for stability and bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral compound with the molecular formula . It is a propanoic acid derivative featuring an amino group and a chlorophenyl group attached to the central carbon atom. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, exploring its biological activity, interactions with enzymes and receptors, and investigating its potential as a pharmaceutical intermediate or active ingredient. It is also used in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction It can be reduced to form secondary or tertiary amines, using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups, employing reagents like sodium methoxide or potassium tert-butoxide.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield nitro derivatives, while reduction can produce secondary amines.

This compound exhibits significant biological activity and has been studied for potential therapeutic applications, particularly in oncology, and as an inhibitor of various biological pathways. Research indicates it may also exhibit neuroprotective properties by modulating pathways involved in neuronal survival.

The compound interacts with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote cellular growth, making it a target for neurodegenerative disease therapies.

Case Studies

- Antitumor Activity: In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups, supporting its potential as an effective anticancer agent.

- Combination Therapies: Investigations into combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in overcoming drug resistance observed in certain cancer types.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table highlights key structural analogs, their similarities, and distinctions:

Notes:

- Similarity Scores : Calculated based on structural overlap (e.g., substituent positions, functional groups) .

- Steric and Electronic Effects : Ethyl esters (e.g., 498581-88-7) enhance solubility but reduce metabolic stability compared to methyl esters.

- Substituent Position : The 3,4-dichlorophenyl variant (325803-29-0) shows higher lipophilicity, making it suitable for agrochemical applications .

Spectroscopic and Analytical Differentiation

- NMR Spectroscopy :

- Mass Spectrometry: Fragmentation patterns differ significantly; for example, the minor isomer in shows a fragment at m/z 139, absent in the major isomer .

Biologische Aktivität

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, a compound with significant biological activity, has been studied for its potential therapeutic applications, particularly in oncology and as an inhibitor of various biological pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a methyl ester group and an amino group attached to a propanoate backbone with a para-chlorophenyl substituent. The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and appropriate amino acids.

- Reaction Conditions : Various reaction conditions including saponification and hydrazinolysis are employed to transform esters into their corresponding acids or hydrazides, which can then be further modified.

- Final Product : The final product is obtained through coupling reactions involving activated intermediates like trichloroacetimidates or acetates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

- In Vitro Studies : In a study examining the compound's effects on HCT-116 (colon cancer) and HeLa (cervical cancer) cells, it was found that the compound exhibited significant antiproliferative activity. The IC50 values were reported at approximately 11 μM for HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

- Mechanism of Action : Molecular docking studies suggest that the compound may act as a histone deacetylase inhibitor (HDACI), which plays a critical role in regulating gene expression related to cell cycle and apoptosis .

Neuroprotective Effects

Other research indicates that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuronal survival:

- Cell Signaling Pathways : The compound has been shown to interact with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote cellular growth, making it a target for neurodegenerative disease therapies .

Case Studies

- Antitumor Activity in Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups. These findings support its potential as an effective anticancer agent .

- Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in overcoming drug resistance observed in certain cancer types .

Safety Profile

Despite its promising biological activities, safety assessments reveal that this compound may cause skin irritation and serious eye damage upon exposure. These findings necessitate careful handling and consideration during therapeutic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Reductive amination : Reacting 4-chlorobenzaldehyde with glycine methyl ester in the presence of sodium borohydride (NaBH₄) to form the amino ester intermediate .

Chiral resolution : Using chiral catalysts or chromatography to isolate the (S)-enantiomer, ensuring enantiomeric purity .

Hydrochloride salt formation : Treating the free base with HCl to enhance solubility and stability for biological assays .

- Key Considerations : Reaction conditions (temperature, solvent polarity) and catalyst selection critically influence yield and stereochemical outcomes.

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, methyl ester) and stereochemistry .

- IR Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- Chromatography : HPLC with chiral columns to assess enantiomeric excess (>98% purity) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and verifying absolute configuration .

Q. What functional groups influence its reactivity and biological interactions?

- Methodological Answer :

- Amino Group (-NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and undergoes acylation/alkylation reactions .

- Chlorophenyl Ring : Enhances lipophilicity, affecting membrane permeability and binding to hydrophobic pockets in proteins .

- Methyl Ester (-COOCH₃) : A prodrug moiety hydrolyzable in vivo to the carboxylic acid, modulating bioavailability .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of (S)-specific organocatalysts (e.g., proline derivatives) in asymmetric synthesis to minimize racemization .

- Dynamic Kinetic Resolution (DKR) : Combining enantioselective enzymes (e.g., lipases) with racemization catalysts to achieve >99% ee .

- Analytical Validation : Circular Dichroism (CD) spectroscopy to monitor chiral integrity post-synthesis .

Q. How do researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Cell Line Variability : Compare IC₅₀ values across multiple cancer cell lines (e.g., LNCaP vs. PC-3) to identify tissue-specific effects .

- Enantiomer-Specific Activity : Test (S)- and (R)-enantiomers separately; e.g., (S)-enantiomers may show 10-fold higher potency due to stereospecific target binding .

- Data Normalization : Control for assay conditions (pH, serum content) that alter compound stability or uptake .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salt preparation increases aqueous solubility (e.g., from 0.5 mg/mL to 15 mg/mL) .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to balance solubility and biocompatibility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can computational modeling guide the design of analogs with improved activity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) to identify critical binding residues and optimize substituent positions .

- QSAR Analysis : Correlate structural features (e.g., Cl substitution patterns) with IC₅₀ values to predict potent derivatives .

- MD Simulations : Assess conformational stability of the compound in lipid bilayers to refine pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.